(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a complex organic compound that features a benzothiazole ring substituted with a bromine atom, a piperazine ring, and a nitrophenyl group
Mechanism of Action
Mode of Action
The exact mode of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
Thiazole derivatives have been reported to show their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound
Thiazole derivatives have been found to affect a variety of biochemical pathways, again depending on their specific structures and targets .
Pharmacokinetics
The ADME properties of This compound
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The specific molecular and cellular effects of This compound
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with bromobenzaldehyde under acidic conditions.
Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl benzothiazole intermediate.
Coupling with Nitrophenyl Group: Finally, the piperazinyl benzothiazole intermediate is coupled with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- (4-(4-Bromophenyl)piperazin-1-yl)(2-nitrophenyl)methanone
Uniqueness
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is unique due to the presence of both a bromobenzothiazole and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSHFQGTDAIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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